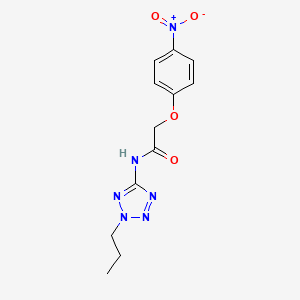
N-(2-tert-butylphenyl)-2-phenylsulfanylacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-tert-butylphenyl)-2-phenylsulfanylacetamide: is an organic compound that belongs to the class of acetamides It is characterized by the presence of a tert-butyl group attached to a phenyl ring, which is further connected to a phenylsulfanyl group through an acetamide linkage
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-tert-butylphenyl)-2-phenylsulfanylacetamide typically involves the following steps:
Formation of the Phenylsulfanyl Intermediate: The phenylsulfanyl group can be introduced through a nucleophilic substitution reaction. For example, thiophenol can react with a suitable electrophile to form the phenylsulfanyl intermediate.
Acetamide Formation: The phenylsulfanyl intermediate is then reacted with an acetamide precursor under appropriate conditions to form the desired compound. This step may involve the use of coupling reagents and catalysts to facilitate the reaction.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and process optimization to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, where the phenylsulfanyl group is oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the acetamide group to an amine, altering the compound’s properties.
Substitution: The phenyl rings can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic aromatic substitution reactions may involve reagents like halogens, nitrating agents, or sulfonating agents.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted phenyl derivatives.
Applications De Recherche Scientifique
Chemistry:
Catalysis: The compound can be used as a ligand in catalytic reactions, facilitating the formation of chiral products.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.
Biology and Medicine:
Drug Development:
Biological Studies: Used in studies to understand its interaction with biological targets.
Industry:
Material Science: Potential use in the development of new materials with specific properties.
Chemical Manufacturing: Employed as a building block in the synthesis of various industrial chemicals.
Mécanisme D'action
The mechanism of action of N-(2-tert-butylphenyl)-2-phenylsulfanylacetamide involves its interaction with molecular targets through its functional groups. The phenylsulfanyl group can participate in redox reactions, while the acetamide group can form hydrogen bonds with biological molecules. These interactions can modulate the activity of enzymes or receptors, leading to specific biological effects.
Comparaison Avec Des Composés Similaires
N-(2-tert-butylphenyl)acetamide: Lacks the phenylsulfanyl group, resulting in different chemical properties.
2-Phenylsulfanylacetamide: Lacks the tert-butyl group, affecting its steric and electronic properties.
Uniqueness: N-(2-tert-butylphenyl)-2-phenylsulfanylacetamide is unique due to the combination of the tert-butyl and phenylsulfanyl groups, which confer distinct steric and electronic characteristics. This makes it a valuable compound for various applications in chemistry and industry.
Propriétés
IUPAC Name |
N-(2-tert-butylphenyl)-2-phenylsulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NOS/c1-18(2,3)15-11-7-8-12-16(15)19-17(20)13-21-14-9-5-4-6-10-14/h4-12H,13H2,1-3H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SROCATQAPVYVQV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=CC=C1NC(=O)CSC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[4-(4-chlorophenoxy)phenyl]-2-hydroxybenzamide](/img/structure/B5858915.png)

methanone](/img/structure/B5858945.png)
![N-[2-(2-chlorophenyl)-4-(piperidine-1-carbonyl)pyrazol-3-yl]acetamide](/img/structure/B5858952.png)

![3-chloro-4-[(2,6-dichlorobenzyl)oxy]benzaldehyde](/img/structure/B5858973.png)
![6-chloro-N-[(E)-1-(4-ethylphenyl)ethylideneamino]-2-methylpyrimidin-4-amine](/img/structure/B5858988.png)




![5-oxo-5-[(4-{[(3-pyridinylmethyl)amino]carbonyl}phenyl)amino]pentanoic acid](/img/structure/B5859022.png)
